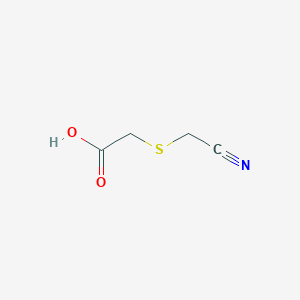

2-(Cyanomethylthio)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyanomethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c5-1-2-8-3-4(6)7/h2-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRFRAHROZUYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509540 | |

| Record name | [(Cyanomethyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55817-29-3 | |

| Record name | [(Cyanomethyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(cyanomethyl)sulfanyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Cyanomethylthio)acetic Acid

This technical guide provides a comprehensive overview of the basic properties, synthesis, and analytical characterization of this compound (CAS No. 55817-29-3). This compound is a key intermediate, notably in the synthesis of pharmaceuticals such as the cephalosporin antibiotic Cefmetazole.[1][2]

Core Properties

This compound is an off-white to pale yellow solid organic compound.[3] Its structure incorporates a carboxylic acid, a thioether, and a nitrile functional group, making it a versatile building block in organic synthesis.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 55817-29-3 | [4][5] |

| Molecular Formula | C₄H₅NO₂S | [6] |

| Molecular Weight | 131.15 g/mol | [6] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Melting Point | >200 °C (decomposition) | [3] |

| Boiling Point | 329 °C (Predicted) | [3] |

| Density | 1.358 g/cm³ (Predicted) | [3] |

| pKa | 3.37 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3] |

| Storage Temperature | Refrigerator | [3] |

Synthesis and Application

The primary application of this compound is as a crucial side chain precursor in the synthesis of Cefmetazole, a second-generation cephalosporin antibiotic.[1] Its unique structure is integral to the antimicrobial efficacy of the final drug product.[1]

Synthesis Pathway

While specific literature detailing the synthesis of this compound is sparse, a logical and chemically sound method is the nucleophilic substitution reaction between thioglycolic acid and chloroacetonitrile. This reaction involves the formation of a thiolate from thioglycolic acid, which then displaces the chloride from chloroacetonitrile.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Plausible Synthesis

This protocol describes a plausible method for the laboratory synthesis of this compound.

-

Deprotonation: Dissolve thioglycolic acid (1.0 eq) in a suitable solvent such as ethanol or water in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath. Slowly add a solution of a base, such as sodium hydroxide (1.0 eq), to the flask while stirring. Continue stirring for 15-30 minutes to ensure complete formation of the sodium thioglycolate salt.

-

Nucleophilic Substitution: To the same flask, add chloroacetonitrile (1.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted chloroacetonitrile.

-

Protonation and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding dilute hydrochloric acid. The product, this compound, should precipitate or can be extracted with an appropriate organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).

Application Workflow: Cefmetazole Synthesis

This compound serves as a critical building block that is incorporated as a side chain in the multi-step synthesis of the antibiotic Cefmetazole.

Caption: Role of this compound in Cefmetazole synthesis.

Spectroscopic Analysis

Predicted Spectroscopic Data

The following tables summarize the anticipated data from NMR, IR, and Mass Spectrometry analyses.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~12-13 | Singlet (broad) | Carboxylic acid proton (-COOH ) |

| ¹H | ~3.90 | Singlet | Methylene protons alpha to nitrile (-SCH₂ CN) |

| ¹H | ~3.45 | Singlet | Methylene protons alpha to carboxyl (-SCH₂ COOH) |

| ¹³C | ~171 | - | Carboxylic acid carbon (-C OOH) |

| ¹³C | ~117 | - | Nitrile carbon (-C N) |

| ¹³C | ~35 | - | Methylene carbon alpha to carboxyl (-C H₂COOH) |

| ¹³C | ~20 | - | Methylene carbon alpha to nitrile (-C H₂CN) |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| ~2250 (sharp, medium) | C≡N stretch (Nitrile) |

| ~1710 (strong) | C=O stretch (Carboxylic acid) |

| 2850-3000 | C-H stretch (Aliphatic) |

Table 4: Predicted Mass Spectrometry Data (ESI-)

| m/z (Negative Ion Mode) | Assignment |

| 130.0 | [M-H]⁻, Deprotonated molecular ion |

| 86.0 | [M-H - CO₂]⁻, Loss of carbon dioxide from parent ion |

Experimental Protocols for Spectroscopic Analysis

The following are standardized methodologies for the analytical characterization of this compound.

Caption: General workflow for spectroscopic characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen to allow for the observation of the exchangeable carboxylic acid proton.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Set the spectral width to cover a range of 0 to 15 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary nitrile carbon.

B. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) analysis, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

C. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent mixture such as methanol/water or acetonitrile/water.

-

Data Acquisition: Infuse the sample solution into a mass spectrometer equipped with an Electrospray Ionization (ESI) source. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecular ion [M-H]⁻, as carboxylic acids typically ionize well in this mode. Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).

Safety and Handling

Safety Data Sheets (SDS) indicate that this compound should be handled with care. It is classified as harmful if swallowed and causes serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator.[3]

-

First Aid (If Swallowed): Rinse mouth and call a poison center or doctor if you feel unwell.

-

First Aid (If in Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

References

- 1. Cas 55817-29-3,this compound | lookchem [lookchem.com]

- 2. theclinivex.com [theclinivex.com]

- 3. US2331681A - Preparation of chloroacetonitrile - Google Patents [patents.google.com]

- 4. This compound | 55817-29-3 [chemicalbook.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to 2-(Cyanomethylthio)acetic acid (CAS 55817-29-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Cyanomethylthio)acetic acid (CAS Number: 55817-29-3), a key intermediate in the synthesis of the second-generation cephalosporin antibiotic, Cefmetazole. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its primary application in pharmaceutical manufacturing. While direct biological activity and specific signaling pathway involvement of this compound are not extensively documented, its critical role as a synthetic building block is detailed. Safety and handling information is also provided.

Chemical and Physical Properties

This compound is a sulfur-containing organonitrile carboxylic acid. Its bifunctional nature, possessing both a reactive nitrile group and a carboxylic acid moiety, makes it a versatile reagent in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 55817-29-3 | N/A |

| Molecular Formula | C₄H₅NO₂S | [1] |

| Molecular Weight | 131.15 g/mol | [1] |

| IUPAC Name | 2-(cyanomethylsulfanyl)acetic acid | [1] |

| Synonyms | [(Cyanomethyl)thio]acetic acid, Cefmetazole side chain | N/A |

| Appearance | Off-white to pale yellow solid | [2] |

| Boiling Point | 329°C (predicted) | [3] |

| Density | 1.358 g/cm³ (predicted) | [3] |

| pKa | 3.37 ± 0.10 (predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [2] |

| Storage | Refrigerator | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a haloacetic acid derivative with a salt of mercaptoacetonitrile. A common method is the reaction of mercaptoacetic acid with chloroacetonitrile in the presence of a base.

General Reaction Scheme

The synthesis can be represented by the following general reaction:

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from methodologies described in patent literature for the synthesis of Cefmetazole intermediates.[4]

Materials:

-

Mercaptoacetic acid

-

Sodium hydroxide

-

Chloroacetonitrile

-

Sodium chloride

-

Ethyl acetate

-

36% Hydrochloric acid

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 20g of sodium hydroxide in 100ml of water and cool the solution to 10 ± 2°C.

-

To the cooled sodium hydroxide solution, add 20g of mercaptoacetic acid while maintaining the temperature. Stir the mixture for 10 minutes.

-

Add 15g of chloroacetonitrile to the reaction mixture and allow it to react for 1 hour at the same temperature.

-

After the reaction, cool the mixture to 10 ± 2°C and add 16.2kg of sodium chloride. Stir until the salt is dissolved.

-

Add 90ml of ethyl acetate to the solution.

-

Slowly add 36% hydrochloric acid dropwise to adjust the pH of the aqueous phase to 3.5.

-

Stir the biphasic mixture for 10 minutes and then allow the layers to separate.

-

Collect the organic (ethyl acetate) phase, which contains the desired product, this compound. The product can be used in the next synthetic step or isolated by solvent evaporation.

Application in Drug Development: Synthesis of Cefmetazole

The primary and most significant application of this compound is as a critical side-chain precursor in the industrial synthesis of Cefmetazole, a second-generation cephalosporin antibiotic.[5] Cefmetazole is effective against a broad spectrum of bacteria.

The synthesis of Cefmetazole involves the acylation of the 7-amino group of the cephem nucleus with an activated form of this compound. This reaction attaches the cyanomethylthioacetyl side chain, which is crucial for the antibiotic's spectrum of activity.

Caption: Role of this compound in Cefmetazole synthesis.

Biological Activity and Signaling Pathways

There is currently a lack of published research on the direct biological activity or the involvement of this compound in specific cellular signaling pathways. Its primary role is established as a synthetic intermediate.

However, compounds containing a cyanomethylthio moiety have been investigated for various biological activities. For instance, some cyanomethyl vinyl ether derivatives have shown antiproliferative activity by targeting tubulin.[6] While this does not directly imply similar activity for this compound, it suggests that the cyanomethylthio functional group can be a part of biologically active molecules. Further research would be necessary to determine if this compound itself possesses any intrinsic biological effects.

Safety and Handling

Based on available safety data sheets, this compound is considered harmful if swallowed and causes serious eye irritation.

Table 2: Hazard Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. |

| P280: Wear protective gloves/ eye protection/ face protection. | |

| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330: Rinse mouth. | |

| P337 + P313: If eye irritation persists: Get medical advice/ attention. | |

| P501: Dispose of contents/ container to an approved waste disposal plant. |

It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a fundamentally important chemical intermediate, particularly in the pharmaceutical industry for the synthesis of the antibiotic Cefmetazole. While its direct biological activities are not well-characterized, its role as a key building block is firmly established. This guide provides essential information for researchers and professionals working with this compound, from its synthesis to its primary application and safe handling. Future research could explore the potential for this molecule to exhibit intrinsic biological activity, given the known bioactivities of other compounds containing the cyanomethylthio moiety.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 55817-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 55817-29-3 [m.chemicalbook.com]

- 4. CN101787040B - Method for preparing cefmetazole sodium - Google Patents [patents.google.com]

- 5. KR20200068163A - Process for preparing cefmetazole sodium - Google Patents [patents.google.com]

- 6. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Molecular Structure and Properties of 2-(Cyanomethylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(Cyanomethylthio)acetic acid. As a key intermediate in the synthesis of the second-generation cephalosporin antibiotic, Cefmetazole, a thorough understanding of this compound is crucial for pharmaceutical research and development. This document consolidates available data on its chemical and physical properties, offers a detailed experimental protocol for its synthesis, and discusses its spectroscopic characteristics.

Introduction

This compound, with the CAS Number 55817-29-3, is an organic compound featuring a carboxylic acid, a thioether, and a nitrile functional group.[1][2][3] Its primary significance lies in its role as a crucial building block in the pharmaceutical industry, specifically in the manufacturing of Cefmetazole.[1] The unique arrangement of its functional groups allows for versatile chemical modifications, making it a valuable synthon. This guide aims to provide a detailed technical resource for professionals working with this compound.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central sulfur atom linking a cyanomethyl group (-CH₂CN) and an acetic acid moiety (-CH₂COOH).

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data has been compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| Molecular Formula | C₄H₅NO₂S | [1][2] |

| Molecular Weight | 131.15 g/mol | [1][2] |

| CAS Number | 55817-29-3 | [1][2][3] |

| Appearance | Off-white to pale yellow solid | |

| Boiling Point | 329 °C | [1] |

| Density | 1.358 g/cm³ | [1] |

| Flash Point | 152.78 °C | [1] |

| pKa (Predicted) | 3.37 ± 0.10 | |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | |

| Storage | Refrigerator |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between a salt of mercaptoacetic acid and chloroacetonitrile. The following protocol is a generalized procedure based on established chemical principles for this type of reaction.

Synthesis of this compound

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Materials:

-

Mercaptoacetic acid

-

Sodium hydroxide (or other suitable base)

-

Chloroacetonitrile

-

Water (deionized)

-

Hydrochloric acid (concentrated)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of Sodium Thioglycolate: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve a molar equivalent of sodium hydroxide in water. Cool the solution in an ice bath.

-

Slowly add one molar equivalent of mercaptoacetic acid to the sodium hydroxide solution while maintaining the temperature below 10 °C. Stir the mixture until the mercaptoacetic acid has completely dissolved and reacted to form sodium thioglycolate.

-

Reaction with Chloroacetonitrile: To the solution of sodium thioglycolate, add one molar equivalent of chloroacetonitrile dropwise, ensuring the reaction temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).

-

Workup and Isolation: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.

-

The product may precipitate out of the solution upon acidification. If so, it can be collected by filtration, washed with cold water, and dried.

-

Alternatively, the acidified aqueous solution can be extracted with an organic solvent such as ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system.

Spectroscopic Data (Predicted)

As of the last update, specific, experimentally-derived spectroscopic data for this compound is not widely available in public databases. The following information is based on predictions from spectroscopic principles for the expected functional groups present in the molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals:

-

A singlet corresponding to the two protons of the methylene group adjacent to the carboxylic acid (-S-CH₂ -COOH).

-

A singlet for the two protons of the methylene group adjacent to the nitrile (-S-CH₂ -CN).

-

A broad singlet for the acidic proton of the carboxylic acid (-COOH ). The chemical shift of this proton can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to exhibit four signals corresponding to the four carbon atoms in different chemical environments:

-

A signal for the carbonyl carbon of the carboxylic acid (C =O).

-

A signal for the methylene carbon adjacent to the carboxylic acid (-S-C H₂-COOH).

-

A signal for the methylene carbon adjacent to the nitrile group (-S-C H₂-CN).

-

A signal for the nitrile carbon (-C ≡N).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the absorption bands of its functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (sp³ hybridized) | 3000 - 2850 | Medium to weak |

| C≡N (Nitrile) | 2260 - 2220 | Medium, sharp |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, sharp |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |

| C-S (Thioether) | 800 - 600 | Weak to medium |

Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (131.15). Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the cyanomethyl group (-CH₂CN), and cleavage of the C-S bonds.

Signaling Pathways and Biological Activity

This compound is primarily utilized as a synthetic intermediate and is not known to have direct biological activity or involvement in specific signaling pathways. Its significance is in its incorporation into the Cefmetazole structure, which as a cephalosporin antibiotic, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.

Logical Relationship of this compound to Cefmetazole's Action:

Caption: Role of this compound in the synthesis and mechanism of action of Cefmetazole.

Conclusion

This compound is a fundamentally important molecule in the synthesis of the antibiotic Cefmetazole. While comprehensive, publicly available experimental data, particularly spectroscopic information, is limited, its physicochemical properties and synthetic route are well-understood within the context of organic chemistry principles. This guide provides a foundational resource for professionals in the fields of chemical research and drug development, summarizing the critical technical information regarding this key pharmaceutical intermediate. Further research to populate public databases with experimental spectroscopic data for this compound would be of significant value to the scientific community.

References

An In-depth Technical Guide to the Synthesis of 2-(Cyanomethylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Cyanomethylthio)acetic acid, a key intermediate in the production of various pharmaceuticals, notably the cephalosporin antibiotic Cefmetazole. The primary synthesis pathway involves the S-alkylation of thioglycolic acid with chloroacetonitrile. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthesis. Diagrams illustrating the reaction pathway and a general experimental workflow are provided to enhance understanding.

Introduction

This compound (CAS No. 55817-29-3), with the molecular formula C₄H₅NO₂S, is a crucial building block in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a nitrile group linked by a thioether, makes it a versatile precursor for the synthesis of more complex molecules. A significant application of this compound is in the pharmaceutical industry, where it serves as a side-chain precursor for the synthesis of Cefmetazole and other β-lactam antibiotics. The efficient and high-yield synthesis of this compound is therefore of considerable interest.

The most common and direct route for the synthesis of this compound is the nucleophilic substitution reaction between a salt of thioglycolic acid and a haloacetonitrile, typically chloroacetonitrile. This reaction, an example of S-alkylation, is generally efficient and proceeds under relatively mild conditions.

Core Synthesis Pathway

The fundamental reaction for the synthesis of this compound is the S-alkylation of thioglycolic acid. This process can be conceptually broken down into two main steps:

-

Deprotonation of Thioglycolic Acid: The thiol group of thioglycolic acid is acidic and can be readily deprotonated by a suitable base to form a thiolate anion. This anion is a potent nucleophile.

-

Nucleophilic Substitution: The generated thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride ion to form the thioether bond.

The overall reaction is as follows:

HSCH₂COOH + ClCH₂CN + 2 NaOH → NaOOCCH₂SCH₂CN + NaCl + 2 H₂O

Followed by acidification to yield the final product:

NaOOCCH₂SCH₂CN + HCl → HOOCCH₂SCH₂CN + NaCl

A visual representation of this pathway is provided below.

Experimental Protocols

Synthesis of Sodium Thioglycolate (Intermediate)

This step may not be necessary if a one-pot synthesis is employed, but is provided for clarity.

Materials:

-

Thioglycolic acid

-

Sodium hydroxide

-

Ethanol (or other suitable solvent)

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve thioglycolic acid in ethanol.

-

Slowly add a solution of sodium hydroxide in ethanol to the thioglycolic acid solution. The reaction is exothermic, and the temperature should be controlled.

-

Stir the mixture at a controlled temperature (e.g., 45°C) for a specified time (e.g., 2 hours) to ensure complete formation of the sodium salt.

-

The resulting sodium thioglycolate can be isolated by filtration and washing with ethanol, followed by drying.

Synthesis of this compound

Materials:

-

Thioglycolic acid

-

Chloroacetonitrile

-

Sodium hydroxide (or another suitable base like potassium carbonate)

-

Water (or a suitable organic solvent like ethanol or acetone)

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a well-ventilated fume hood, dissolve thioglycolic acid in water in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide, keeping the temperature below 10°C. This will form the sodium thioglycolate in situ.

-

Once the base addition is complete, add chloroacetonitrile dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture again in an ice bath and acidify by the slow addition of hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from an appropriate solvent system.

A generalized workflow for this experimental procedure is depicted below.

Quantitative Data

Precise quantitative data for the synthesis of this compound is not widely published. However, based on similar S-alkylation reactions, the following table presents expected ranges for key parameters. It is important to note that actual results will depend on the specific reaction conditions and scale.

| Parameter | Expected Value/Range | Notes |

| Molar Ratio | ||

| Thioglycolic acid : Chloroacetonitrile | 1 : 1 to 1 : 1.2 | A slight excess of the alkylating agent may be used. |

| Thioglycolic acid : Base | 1 : 2 | To neutralize both the carboxylic acid and thiol protons. |

| Reaction Temperature | 0 - 50 °C | Initial addition at low temperature, then warming. |

| Reaction Time | 2 - 24 hours | Dependent on temperature and concentration. |

| Yield | 70 - 95% | Highly dependent on reaction conditions and purification. |

| Purity | >95% | Achievable with proper purification (e.g., recrystallization). |

Safety Considerations

-

Thioglycolic acid: Corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloroacetonitrile: Toxic and a lachrymator. It should be handled with extreme care in a fume hood, and appropriate PPE must be worn.

-

Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with care and wear appropriate PPE.

-

The reaction should be performed with adequate ventilation to avoid inhalation of volatile and odorous compounds.

Conclusion

The synthesis of this compound via the S-alkylation of thioglycolic acid with chloroacetonitrile is a robust and efficient method. This guide has provided a comprehensive overview of the synthesis pathway, detailed experimental considerations, and expected quantitative outcomes. Researchers and professionals in drug development can utilize this information as a foundation for the laboratory-scale synthesis and further process optimization of this important pharmaceutical intermediate. Careful attention to reaction conditions and safety protocols is paramount for a successful and safe synthesis.

A Technical Guide to 2-(Cyanomethylsulfanyl)acetic Acid: Synthesis, Properties, and Application in Cephalosporin Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(cyanomethylsulfanyl)acetic acid, a key intermediate in pharmaceutical synthesis. The document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary role in the development of cephalosporin antibiotics.

Nomenclature and Chemical Identity

The compound commonly known as 2-(cyanomethylthio)acetic acid is systematically named according to IUPAC nomenclature.

-

IUPAC Name: 2-(cyanomethylsulfanyl)acetic acid

-

Common Synonyms: this compound, [(Cyanomethyl)thio]acetic acid, Cefmetazole side chain[1][2][3]

-

CAS Number: 55817-29-3[4]

-

Molecular Formula: C₄H₅NO₂S[1]

-

Molecular Weight: 131.15 g/mol [1]

Caption: Chemical structure of 2-(cyanomethylsulfanyl)acetic acid.

Physicochemical Properties

The physical and chemical data for 2-(cyanomethylsulfanyl)acetic acid are summarized below. This information is critical for handling, storage, and reaction setup.

| Property | Value | Reference(s) |

| Appearance | Off-White to Pale Yellow Solid | [2][3] |

| Boiling Point | 329 °C | [2][4] |

| Melting Point | >200 °C (decomposes) | [2][3] |

| Density | 1.358 g/cm³ | [2][4] |

| pKa (Predicted) | 3.37 ± 0.10 | [2][4] |

| Solubility | Slightly soluble in DMSO and heated Methanol | [2][4][5] |

| Storage Condition | Refrigerator | [2][3][4] |

Core Application in Drug Development

2-(Cyanomethylsulfanyl)acetic acid is a crucial building block in the pharmaceutical industry, primarily utilized as a synthetic intermediate.[4] Its most prominent role is in the synthesis of Cefmetazole , a second-generation cephalosporin antibiotic.[4][5]

In the structure of Cefmetazole, the 2-(cyanomethylsulfanyl)acetyl group is attached to the 7-amino position of the cephem nucleus. This 7-acyl side chain is integral to the antibiotic's mechanism of action and spectrum of activity, contributing to its efficacy against a range of Gram-positive and Gram-negative bacteria.[6][7] The bactericidal action of Cefmetazole results from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[7]

Caption: Role of 2-(cyanomethylsulfanyl)acetic acid in Cefmetazole synthesis.

Experimental Protocols: A Proposed Synthesis

While specific preparations are often proprietary, a robust and chemically sound synthesis of 2-(cyanomethylsulfanyl)acetic acid can be achieved via nucleophilic substitution. The following protocol details a representative method based on the reaction between the sodium salt of thioglycolic acid and chloroacetonitrile.

Objective: To synthesize 2-(cyanomethylsulfanyl)acetic acid.

Materials:

-

Thioglycolic acid (1.0 eq)

-

Chloroacetonitrile (1.0 eq)

-

Sodium Hydroxide (1.0 eq)

-

Deionized Water

-

Concentrated Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Reaction vessel with stirring, cooling bath, and dropping funnel

Procedure:

-

Thiolate Formation: A solution of sodium hydroxide (1.0 eq) in deionized water is prepared in the reaction vessel and cooled to 0-5 °C in an ice bath. Thioglycolic acid (1.0 eq) is added dropwise to the cooled solution with vigorous stirring, maintaining the temperature below 10 °C. The reaction forms the sodium salt of thioglycolic acid in situ.

-

Nucleophilic Substitution: Chloroacetonitrile (1.0 eq) is added dropwise to the reaction mixture over 30-60 minutes. The temperature is carefully maintained at 10-15 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by an appropriate method (e.g., Thin Layer Chromatography) until the starting materials are consumed.

-

Acidification and Isolation: The reaction mixture is cooled again in an ice bath. Concentrated hydrochloric acid is added slowly until the pH of the solution reaches ~2. The acidic product, 2-(cyanomethylsulfanyl)acetic acid, will precipitate out of the aqueous solution as a solid.

-

Purification: The precipitate is collected by vacuum filtration and washed with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).

-

Drying: The purified solid is dried under vacuum to yield the final product.

Safety Precautions: Thioglycolic acid and chloroacetonitrile are toxic and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Caption: General workflow for the synthesis of 2-(cyanomethylsulfanyl)acetic acid.

References

- 1. CN103709179A - Synthesis and purification method of cefmetazole sodium - Google Patents [patents.google.com]

- 2. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]

- 3. Preparation method of thioglycolic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Cas 55817-29-3,this compound | lookchem [lookchem.com]

- 5. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]

- 6. Semisynthetic cephalosporins. Synthesis and structure-activity relationships of analogues with 7-acyl groups derived from this compound or 2-[(2,2,2-trifluoroethyl)thio]acetic acid and their sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Cyanomethylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyanomethylthio)acetic acid, a key organosulfur compound, serves as a vital intermediate in the synthesis of various pharmaceuticals, most notably the second-generation cephalosporin antibiotic, Cefmetazole.[1] Its unique bifunctional structure, incorporating both a nitrile and a carboxylic acid group, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, a detailed synthesis protocol, and its primary applications.

Synonyms and Identifiers

This compound is known by several synonyms in scientific literature and chemical catalogs. It is crucial for researchers to be aware of these alternative names to ensure comprehensive literature searches and accurate identification of the compound. No specific trade names for this compound have been identified, suggesting it is primarily marketed under its chemical name and CAS number by suppliers.

| Identifier Type | Value |

| Chemical Name | This compound |

| CAS Number | 55817-29-3 |

| Synonyms | 3-CYANOMETHYLTHIOACETIC ACID[1] |

| Cefmetazole side chain[1] | |

| [(CYANOMETHYL)THIO]ACETIC ACID[1] | |

| (Cyanomethylthio)acetic acid | |

| Acetic acid, 2-[(cyanomethyl)thio]-[1] | |

| 2-(cyanomethylsulfanyl)acetic acid |

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling, storage, and application in experimental work.

| Property | Value | Source |

| Molecular Formula | C4H5NO2S | [1] |

| Molecular Weight | 131.15 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| Boiling Point | 329 °C | [1] |

| Density | 1.358 g/cm³ | [1] |

| pKa | 3.37 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a general method for the synthesis of this compound via the nucleophilic substitution of chloroacetonitrile with thioglycolic acid. This procedure is based on established chemical principles for thioether formation.

Materials:

-

Thioglycolic acid

-

Chloroacetonitrile

-

Sodium hydroxide (or other suitable base)

-

Water

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of Sodium Thioglycolate: In a reaction vessel, dissolve thioglycolic acid in water. Cool the solution in an ice bath and slowly add a stoichiometric equivalent of sodium hydroxide solution to form sodium thioglycolate. The reaction is exothermic and should be controlled.

-

Nucleophilic Substitution: To the aqueous solution of sodium thioglycolate, add a stoichiometric equivalent of chloroacetonitrile dropwise while maintaining a low temperature. The reaction mixture is then stirred at room temperature for several hours to allow the reaction to proceed to completion.

-

Work-up and Acidification: After the reaction is complete, the mixture is washed with an organic solvent to remove any unreacted chloroacetonitrile. The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2-3, which precipitates the this compound.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Applications

The primary and most significant application of this compound is its role as a key side-chain precursor in the industrial synthesis of Cefmetazole . Cefmetazole is a second-generation cephalosporin antibiotic effective against a broad spectrum of bacteria. The cyanomethylthioacetyl side chain, derived from this compound, is crucial for the antibiotic's spectrum of activity and its stability against β-lactamase enzymes produced by resistant bacteria.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, particularly in the synthesis of cephalosporin antibiotics. Its well-defined chemical properties and established synthetic routes make it a readily accessible intermediate for drug development and organic synthesis. This guide provides researchers and scientists with the foundational knowledge required to understand and utilize this important chemical building block.

References

Unveiling the Origins of a Key Pharmaceutical Building Block: The Discovery and History of 2-(Cyanomethylthio)acetic Acid

For researchers, scientists, and drug development professionals, understanding the provenance of key chemical intermediates is crucial for innovation and process optimization. This in-depth technical guide illuminates the discovery and history of 2-(Cyanomethylthio)acetic acid, a vital component in the synthesis of the second-generation cephalosporin antibiotic, Cefmetazole.

While the precise moment of its first synthesis remains somewhat obscured within the annals of industrial pharmaceutical research, the history of this compound is intrinsically linked to the development of Cefmetazole by the Japanese pharmaceutical company Sankyo Co., Ltd. (now Daiichi Sankyo). Cefmetazole was launched in 1980, indicating that the discovery and development of its essential side chain, this compound, occurred in the years preceding this milestone.[1]

The Genesis of a Crucial Side Chain

The development of semi-synthetic cephalosporins in the mid-20th century spurred a wave of research into novel side chains to enhance the antibacterial spectrum and efficacy of this class of antibiotics. The unique structural features of this compound, incorporating both a nitrile and a thioacetic acid moiety, proved advantageous in the design of Cefmetazole.

While a singular, publicly available seminal publication detailing the "eureka" moment of its discovery is not readily identifiable, the synthesis of this compound would have been a result of systematic research and development efforts at Sankyo. The general chemical principles for the synthesis of thioacetic acids and the introduction of nitrile groups were known at the time. The innovation lay in the specific combination of these functionalities to create a side chain that would impart desirable properties to the final antibiotic.

Synthesis Pathway

The most common and industrially viable method for the synthesis of this compound involves the reaction of chloroacetic acid with a salt of cyanomethyl mercaptan. This nucleophilic substitution reaction is a standard method for the formation of thioethers.

Experimental Protocols

While the original developmental protocols from the 1970s are proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles.

Synthesis of Sodium Cyanomethyl Mercaptide:

-

In a well-ventilated fume hood, dissolve sodium thiocyanate (NaSCN) in a suitable solvent such as ethanol.

-

Slowly add chloroacetonitrile (ClCH₂CN) to the solution while stirring.

-

The reaction mixture is typically stirred at room temperature for several hours to allow for the formation of cyanomethyl thiocyanate.

-

Subsequent reduction of the thiocyanate, for example with a reducing agent like sodium borohydride, would yield the sodium cyanomethyl mercaptide in situ.

Synthesis of this compound:

-

To the freshly prepared solution of sodium cyanomethyl mercaptide, add an aqueous solution of chloroacetic acid.

-

The reaction mixture is stirred, often with gentle heating, to facilitate the nucleophilic substitution reaction.

-

After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes typical, though not historically specific, quantitative data for the synthesis of this compound. Yields and purity are highly dependent on the specific reaction conditions and purification methods employed.

| Parameter | Value |

| Molecular Formula | C₄H₅NO₂S |

| Molecular Weight | 131.15 g/mol |

| Typical Yield | 70-85% |

| Melting Point | 78-81 °C |

| Purity (by HPLC) | >98% |

Logical Relationship in Drug Development

The discovery and refinement of the synthesis of this compound were critical steps in the overall development timeline of Cefmetazole. The availability of a reliable and scalable synthesis for this key intermediate was a prerequisite for the large-scale production of the final active pharmaceutical ingredient (API).

References

Unveiling the Role of 2-(Cyanomethylthio)acetic Acid: A Precursor to a Potent Antibiotic

For researchers, scientists, and drug development professionals, understanding the precise function of a chemical compound is paramount. In the case of 2-(Cyanomethylthio)acetic acid, its significance lies not in a direct mechanism of action on biological systems, but as a crucial intermediate in the synthesis of the second-generation cephalosporin antibiotic, Cefmetazole. [1][2] This technical guide will, therefore, elucidate the role of this compound in the synthesis of Cefmetazole and provide an in-depth analysis of Cefmetazole's mechanism of action, cellular targets, and the broader implications for antimicrobial therapy.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Cefmetazole

This compound serves as a key building block in the chemical construction of Cefmetazole. The synthesis involves the acylation of the 7-amino group of the cephem nucleus with a derivative of this compound. This process introduces the side chain that is critical for the antibacterial activity of the final Cefmetazole molecule.

The general synthetic pathway can be visualized as follows:

The Core Mechanism of Action: Cefmetazole's Inhibition of Bacterial Cell Wall Synthesis

Cefmetazole, the final active compound, exerts its bactericidal effects by targeting and inhibiting the synthesis of the bacterial cell wall.[3][4][5][6][7] This action is primarily achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[3][4]

Signaling Pathway: Interference with Peptidoglycan Synthesis

The integrity of the bacterial cell wall is maintained by a rigid, cross-linked polymer called peptidoglycan. The final step in peptidoglycan synthesis, the transpeptidation reaction, is catalyzed by PBPs. Cefmetazole mimics the D-Ala-D-Ala substrate of the PBP, allowing it to bind to the active site. This binding is irreversible and effectively halts the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

The signaling pathway can be illustrated as follows:

Quantitative Data

While specific quantitative data for the direct activity of this compound is not applicable due to its role as an intermediate, extensive data exists for the efficacy of Cefmetazole against various bacterial strains. This data is typically presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.5 - 128 |

| Streptococcus pneumoniae | 0.06 - 8 |

| Escherichia coli | 0.25 - 256 |

| Klebsiella pneumoniae | 0.5 - 256 |

| Bacteroides fragilis | 0.25 - 64 |

Note: MIC values can vary significantly depending on the specific strain and the testing methodology.

Experimental Protocols

The determination of Cefmetazole's mechanism of action and its efficacy relies on a variety of well-established experimental protocols.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of Cefmetazole that inhibits the growth of a specific bacterium.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

-

Serial Dilution of Cefmetazole: A series of twofold dilutions of Cefmetazole are prepared in a liquid growth medium in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Observation: The MIC is determined as the lowest concentration of Cefmetazole at which no visible bacterial growth is observed.

Penicillin-Binding Protein (PBP) Competition Assay

Objective: To assess the affinity of Cefmetazole for bacterial PBPs.

Methodology:

-

Membrane Preparation: Bacterial cell membranes containing PBPs are isolated.

-

Competition Reaction: The membrane preparation is incubated with varying concentrations of Cefmetazole.

-

Labeling with Radioactive Penicillin: A radiolabeled penicillin (e.g., [³H]benzylpenicillin) is added to the reaction. This labeled penicillin will bind to any PBPs that have not been bound by Cefmetazole.

-

SDS-PAGE and Fluorography: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then treated with a fluorographic agent and exposed to X-ray film.

-

Analysis: The intensity of the bands corresponding to the PBPs on the fluorogram is quantified. A decrease in the intensity of a PBP band in the presence of Cefmetazole indicates that Cefmetazole has bound to that PBP and competed with the radiolabeled penicillin. The concentration of Cefmetazole required to inhibit 50% of the binding of the radiolabeled penicillin (IC₅₀) can then be calculated.

Conclusion

References

- 1. Cas 55817-29-3,this compound | lookchem [lookchem.com]

- 2. theclinivex.com [theclinivex.com]

- 3. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. What is Cefmetazole Sodium used for? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Cefmetazole | Johns Hopkins ABX Guide [hopkinsguides.com]

Spectroscopic and Structural Elucidation of 2-(Cyanomethylthio)acetic Acid: A Technical Guide

Introduction

2-(Cyanomethylthio)acetic acid is a sulfur-containing nitrile and carboxylic acid derivative with the chemical formula C₄H₅NO₂S.[1][2] Its molecular weight is 131.15 g/mol .[1][2] This compound and its analogs are of interest in synthetic organic chemistry and may serve as intermediates in the preparation of more complex molecules, including pharmaceuticals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and known chemical shift/frequency ranges for the functional groups present in the molecule: a carboxylic acid, a thioether, and a nitrile.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | a |

| Methylene protons (-S-CH₂-COOH) | 3.5 - 4.0 | Singlet | 2H | b |

| Methylene protons (-S-CH₂-CN) | 3.8 - 4.2 | Singlet | 2H | c |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Carboxylic Acid Carbon (-COOH) | 170 - 180 | d | ||

| Nitrile Carbon (-C≡N) | 115 - 125 | e | ||

| Methylene Carbon (-S-CH₂-COOH) | 30 - 40 | f | ||

| Methylene Carbon (-S-CH₂-CN) | 20 - 30 | g |

Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

Table 2: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| Carboxylic Acid O-H | 2500 - 3300 | Strong, Broad | O-H stretching |

| Carboxylic Acid C=O | 1700 - 1725 | Strong | C=O stretching |

| Nitrile C≡N | 2240 - 2260 | Medium | C≡N stretching |

| C-H (sp³) | 2850 - 3000 | Medium | C-H stretching |

| C-S | 600 - 800 | Weak to Medium | C-S stretching |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Description |

| [M]+ | 131 | Molecular Ion |

| [M-COOH]+ | 86 | Loss of the carboxylic acid group |

| [M-CH₂CN]+ | 91 | Loss of the cyanomethyl group |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts.

-

Instrument Setup:

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum.

-

Acquire the ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method for solid samples.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For GC-MS, the sample is vaporized and passed through a GC column for separation before entering the mass spectrometer. For LC-MS, the sample is dissolved in a suitable solvent and separated by an LC column.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizations

Below is a diagram illustrating the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Solubility of 2-(Cyanomethylthio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyanomethylthio)acetic acid (C₄H₅NO₂S, CAS No. 55817-29-3) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its solubility in various solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. Understanding its solubility profile allows for the optimization of synthetic routes and the development of effective drug delivery systems.

Solubility Data

Exhaustive searches of scientific databases and chemical supplier information have revealed a lack of specific quantitative solubility data for this compound. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Temperature | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Ambient | Slightly Soluble | [1][2][3][4] |

| Methanol | Ambient | Slightly Soluble (with heating) | [1][2][3][4] |

The term "slightly soluble" indicates that the compound has a low but appreciable solubility in these solvents. For methanol, the solubility is noted to improve with an increase in temperature. The polar nature of the carboxylic acid and nitrile functional groups, combined with the thioether linkage, suggests that this compound is likely to be more soluble in polar organic solvents. Its solubility in aqueous solutions, particularly at different pH values, would be of significant interest for pharmaceutical applications and warrants experimental investigation.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of this compound is presented below. This protocol is based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer, gas chromatography)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound is currently limited in the public domain, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided methodology will enable researchers and drug development professionals to generate the necessary data to support their work in synthesis, purification, and formulation. Further investigation into the solubility of this compound in a wider range of solvents and at various pH values is highly recommended to build a comprehensive solubility profile.

References

An In-depth Technical Guide on the Thermochemical Properties of 2-(Cyanomethylthio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 2-(Cyanomethylthio)acetic acid, a key intermediate in the synthesis of pharmaceuticals such as Cefmetazole. Due to a notable scarcity of direct experimental thermochemical values for this specific compound in publicly accessible literature, this guide also outlines the standard experimental and computational methodologies employed for determining the thermochemical properties of related organic sulfur compounds. The document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding of the energetic characteristics of this important molecule and providing a framework for its further study.

Introduction

This compound (C₄H₅NO₂S) is a bifunctional organic compound containing a carboxylic acid, a thioether, and a nitrile group. Its structural features make it a versatile building block in organic synthesis, most notably as a crucial intermediate in the production of the cephalosporin antibiotic, Cefmetazole[1][2][3][4]. Understanding the thermochemical properties of this intermediate is critical for process optimization, safety assessments, and for predicting reaction equilibria and kinetics in its synthetic applications.

This guide summarizes the known physical properties of this compound and details the established experimental and computational methods for determining key thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity.

Physicochemical and Thermochemical Data

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅NO₂S | [1][5] |

| Molecular Weight | 131.15 g/mol | [1][5] |

| Boiling Point | 329°C | [6] |

| Density | 1.358 g/cm³ | [6] |

| pKa (Predicted) | 3.37 ± 0.10 | [6] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [6] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

Table 2: Predicted Thermochemical Properties of this compound

| Property | Predicted Value | Unit | Method |

| Standard Enthalpy of Formation (Gas) | Data not available | kJ/mol | Requires experimental determination or high-level computation |

| Standard Molar Entropy (Gas) | Data not available | J/(mol·K) | Requires experimental determination or high-level computation |

| Heat Capacity (Cp, Gas) | Data not available | J/(mol·K) | Requires experimental determination or high-level computation |

Note: The absence of data in Table 2 underscores the need for future experimental and computational studies on this compound.

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties for organic compounds, particularly those containing sulfur, requires specialized experimental techniques. The following section details the standard methodologies that can be applied to this compound.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic sulfur compounds, it is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a rotating-bomb calorimeter.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet of the solid this compound is placed in a crucible within the combustion bomb. A small amount of a sulfur-free auxiliary substance with a well-known enthalpy of combustion (e.g., benzoic acid) may be used to ensure complete combustion.

-

Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of distilled water is added to the bomb to dissolve the sulfur and nitrogen oxides formed during combustion.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then placed in a temperature-controlled jacket.

-

Combustion: The sample is ignited electrically. The rotation of the bomb ensures that the combustion products are uniformly dissolved in the water, forming a solution of sulfuric and nitric acids.

-

Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision using a platinum resistance thermometer or a similar device.

-

Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and corrections for the heat of formation of the acidic solution. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law[7].

Entropy and Heat Capacity

The standard entropy (S°) and heat capacity (Cp) are determined from low-temperature heat capacity measurements using adiabatic calorimetry.

Experimental Protocol: Adiabatic Calorimetry

-

Sample Preparation: A known mass of crystalline this compound is sealed in a sample container within the calorimeter.

-

Calorimeter Setup: The calorimeter is cooled to a very low temperature, typically near absolute zero (e.g., using liquid helium).

-

Heat Capacity Measurement: A series of small, precisely measured amounts of electrical energy are supplied to the sample, and the resulting temperature increase is measured at each step. The heat capacity is calculated as the ratio of the energy input to the temperature rise.

-

Data Acquisition: Heat capacity measurements are made over a wide temperature range, typically from near 0 K to above room temperature.

-

Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to that temperature, according to the third law of thermodynamics. The entropy of any phase transitions (e.g., melting) must also be measured and included in the calculation[8][9].

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Computational Protocol: Ab Initio Calculations

-

Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

High-Level Energy Calculation: Single-point energy calculations are performed using high-level ab initio methods, such as G3 or CBS-QB3, which are known to provide accurate energies for organic molecules[10].

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated using the atomization method. This involves subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule. The enthalpy of formation at 298.15 K is then obtained by adding thermal corrections.

-

Entropy and Heat Capacity Calculation: The standard entropy and heat capacity are calculated from the vibrational, rotational, and translational partition functions derived from the optimized geometry and vibrational frequencies using statistical mechanics[11][12].

Synthetic Pathway of Cefmetazole from this compound

As previously mentioned, this compound is a key intermediate in the synthesis of the antibiotic Cefmetazole. The following diagram illustrates a generalized synthetic route highlighting the incorporation of this molecule.

Caption: Generalized synthetic pathway for Cefmetazole highlighting the role of this compound.

Conclusion

While this compound is a commercially significant pharmaceutical intermediate, its fundamental thermochemical properties are not well-documented in publicly available sources. This guide has summarized the known physical characteristics of the molecule and provided a detailed overview of the standard experimental and computational methodologies that can be employed to determine its enthalpy of formation, entropy, and heat capacity. The provided synthesis pathway diagram for Cefmetazole illustrates the practical importance of this compound. It is hoped that this technical guide will stimulate further research into the thermochemical properties of this compound, leading to a more complete understanding of its energetic landscape and facilitating the optimization of its synthetic applications.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 55817-29-3 [amp.chemicalbook.com]

- 3. 55817-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. theclinivex.com [theclinivex.com]

- 5. This compound | 55817-29-3 [chemicalbook.com]

- 6. This compound | 55817-29-3 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. srd.nist.gov [srd.nist.gov]

- 9. srd.nist.gov [srd.nist.gov]